![molecular formula C13H9F3N4O4 B12443709 N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that features a pyrimidine ring substituted with a nitrophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 4-nitrobenzaldehyde and trifluoromethyl ketone.
Substitution Reactions: The nitrophenyl and trifluoromethyl groups are introduced through substitution reactions. Common reagents for these reactions include nitrophenyl halides and trifluoromethylating agents.
Glycine Addition: The final step involves the addition of glycine to the pyrimidine ring, which can be achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Another similar compound with a fluorophenyl group.
Uniqueness
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the presence of both a nitrophenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties
Biological Activity
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11F3N4O4, with a molecular weight of 356.26 g/mol. The compound contains a pyrimidine ring substituted with a nitrophenyl group and a trifluoromethyl group, contributing to its unique chemical behavior and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁F₃N₄O₄ |
Molecular Weight | 356.26 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the nitrophenyl group modulates the interaction with biological pathways. Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit promising biological activities:
- Acetylcholinesterase Inhibition : Compounds in this class have shown effective inhibition of AChE with K_i values in the nanomolar range, indicating potential therapeutic applications in treating Alzheimer's disease .
- Anti-Cancer Activity : Some studies have indicated that modifications to the structure can enhance anti-cancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar scaffolds have demonstrated significant cytotoxic effects against glioblastoma cells .
Case Studies
- Neuroprotective Effects : A study evaluating the neuroprotective effects of similar compounds found that they could significantly reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration.
- Anti-Glioblastoma Activity : Another investigation highlighted that derivatives of this compound could effectively suppress GBM cell migration and induce cell cycle arrest, showcasing their potential as anti-cancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction for forming carbon-carbon bonds, followed by functionalization steps to introduce the nitrophenyl and trifluoromethyl groups.
Synthetic Route Overview
Step | Description |
---|---|
Formation of Pyrimidine Ring | Cyclization using amidines and β-diketones |
Introduction of Trifluoromethyl | Use of trifluoromethyl iodide or sulfonic acid |
Attachment of Nitrophenyl Group | Nucleophilic aromatic substitution with nitrophenyl halides |
Final Coupling | Reaction with glycine derivatives |
Properties
Molecular Formula |
C13H9F3N4O4 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
2-[[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H9F3N4O4/c14-13(15,16)10-5-9(18-12(19-10)17-6-11(21)22)7-1-3-8(4-2-7)20(23)24/h1-5H,6H2,(H,21,22)(H,17,18,19) |
InChI Key |
UJXAMIAHXSFKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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